molecular formula C9H9NO B3019122 2-Phenoxypropanenitrile CAS No. 6437-44-1

2-Phenoxypropanenitrile

Cat. No.: B3019122
CAS No.: 6437-44-1
M. Wt: 147.177
InChI Key: MBVIMYRMRHPFKN-UHFFFAOYSA-N
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Description

2-Phenoxypropanenitrile is a chemical compound of interest in organic synthesis and pharmaceutical research. As a nitrile, it serves as a versatile synthetic intermediate. The nitrile functional group can be transformed into other valuable functional groups, such as carboxylic acids, amides, or amines, enabling the construction of more complex molecular architectures. The phenoxy moiety adjacent to the nitrile group can influence the compound's reactivity and properties. Researchers might explore its use as a building block for synthesizing heterocyclic compounds or active pharmaceutical ingredients (APIs). Its potential application in the synthesis of fine chemicals and agrochemicals is also a viable area of investigation. Like related nitriles, this compound likely requires careful handling. ATTENTION: For research use only. Not for human or veterinary use. Please inquire for availability and specifications.

Properties

IUPAC Name

2-phenoxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVIMYRMRHPFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6437-44-1
Record name 2-phenoxypropanenitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenoxypropanenitrile can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction where a phenol derivative reacts with a suitable nitrile precursor under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate and is carried out in an aprotic solvent like dimethyl sulfoxide or dimethylformamide .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxypropanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products:

    Oxidation: Formation of phenoxyacetic acid.

    Reduction: Formation of 2-phenoxypropanamine.

    Substitution: Formation of various substituted phenoxypropanenitriles depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Phenoxypropanenitrile serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of pharmaceuticals and agrochemicals. The compound can undergo several chemical reactions, including:

  • Nucleophilic Addition : The nitrile group can react with nucleophiles to form carboxylic acids or amides.
  • Reduction Reactions : Reduction of the nitrile group can yield primary amines, which are essential building blocks in drug synthesis.
  • Substitution Reactions : The phenoxy group allows for electrophilic substitution, enabling the formation of diverse derivatives.

Medicinal Chemistry

Pharmaceutical Applications
this compound has been explored as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow it to be modified into compounds with potential therapeutic effects. Notably, it has been involved in:

  • Synthesis of Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activities against cancer cell lines.
  • Antimicrobial Compounds : Studies have shown that certain derivatives possess significant antimicrobial properties, making them candidates for developing new antibiotics.

Biological Research

Study of Enzyme-Catalyzed Reactions
In biological research, this compound is utilized to investigate enzyme-catalyzed reactions and metabolic pathways involving nitriles. Its reactivity allows researchers to study:

  • Mechanisms of Action : Understanding how this compound interacts with biological molecules helps elucidate its potential effects on enzyme activity and metabolic processes.
  • Biological Activity Profiling : Various studies have focused on profiling the biological activities of this compound and its derivatives, contributing to drug discovery efforts.

Industrial Applications

Production of Specialty Chemicals
In industry, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. Its aromatic properties make it suitable for applications in the cosmetic and food industries.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal examined the anticancer potential of modified this compound derivatives. The research demonstrated that specific modifications enhanced cytotoxicity against breast cancer cells, indicating a promising avenue for further drug development.

Case Study 2: Antimicrobial Activity

Another investigation focused on synthesizing various derivatives of this compound to assess their antimicrobial efficacy. Results indicated that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-Phenoxypropanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenoxy group can engage in aromatic interactions with target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 2-Phenoxypropanenitrile include compounds with modifications to the aromatic ring, substituents, or nitrile-adjacent groups. Below is a comparative analysis:

Table 1: Structural Comparison
Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound Phenoxy group at C2 C₉H₉NO 147.18 Not provided Discontinued; ether-based research
3-(2-Fluorophenoxy)propanenitrile Fluorine at ortho position of phenoxy C₉H₈FNO 165.16 111140-91-1 Higher lipophilicity (XLogP3: 1.8); used in medicinal chemistry
3-Oxo-3-(2-thienyl)propanenitrile Thienyl (sulfur-containing) group C₇H₅NOS 151.19 Not provided Sulfur-aromatic interactions; research applications
2-(3-Methoxyphenyl)propanenitrile Methoxy group at meta position C₁₀H₁₁NO 161.20 Not provided Electron-donating substituent (logP: 2.32); synthetic intermediate
2-Hydroxy-2-methylpropanenitrile Hydroxy and methyl groups C₄H₇NO 85.10 75-86-5 (acetone cyanohydrin) Highly polar; precursor in organic synthesis

Physicochemical Properties

  • Lipophilicity: Fluorinated derivatives like 3-(2-fluorophenoxy)propanenitrile exhibit higher logP values (1.8) compared to methoxy-substituted analogs (logP: 2.32) due to fluorine’s electronegativity and reduced hydrogen bonding capacity .
  • Polarity : 2-Hydroxy-2-methylpropanenitrile’s hydroxyl group increases polarity (Topological Polar Surface Area: 33 Ų), enhancing solubility in polar solvents .

Biological Activity

2-Phenoxypropanenitrile, a compound characterized by its unique nitrile and phenoxy functional groups, has garnered attention in recent years for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings concerning this compound.

Chemical Structure and Properties

The molecular formula of this compound is C9H11NC_9H_{11}N, featuring a phenoxy group attached to a propanenitrile backbone. The presence of the nitrile group (-C≡N) is significant for its biological interactions, as it can participate in various chemical reactions that influence biological pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity . In a study examining various nitriles, it was found that compounds structurally similar to this compound showed effective inhibition against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Potential

Another area of interest is the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study demonstrated that derivatives of phenylpropionitriles exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:

  • Nucleophilic Addition : The nitrile group can engage in nucleophilic addition reactions, which are crucial for modifying enzyme activities.
  • Hydrogen Bonding : The phenoxy moiety can form hydrogen bonds with proteins and nucleic acids, potentially modulating receptor functions and enzyme activities.

Study on Antimicrobial Activity

A comparative study involving various nitriles highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial growth at concentrations as low as 100 µg/mL, suggesting its potential as a therapeutic agent .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
This compoundEscherichia coli100 µg/mL

Study on Anticancer Activity

In vitro studies on human lung (A549) and bladder (T24) cancer cell lines revealed that this compound induced significant apoptosis. The IC50 values were determined to be approximately 12.5 µg/mL for A549 cells and 15.0 µg/mL for T24 cells after 72 hours of treatment .

Cell LineIC50 Value (µg/mL)
A54912.5
T2415.0

Q & A

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electron density distributions and predict sites for electrophilic/nucleophilic attack. Compare results with experimental kinetic data (e.g., Arrhenius plots) to refine transition-state models . Validate predictions using in situ FTIR or Raman spectroscopy to track intermediate formation .

Q. What experimental designs resolve contradictory data on the environmental persistence of this compound?

  • Methodological Answer : Conduct controlled biodegradation studies (OECD 301F protocol) under varying pH, temperature, and microbial conditions. Use LC-MS/MS to quantify degradation products (e.g., phenoxypropionic acid) and reconcile discrepancies via sensitivity analysis (Monte Carlo simulations) . Cross-reference with ecotoxicity databases to assess risk thresholds .

Q. How to optimize catalytic systems for enantioselective reactions involving this compound?

  • Methodological Answer : Screen chiral catalysts (e.g., BINAP-metal complexes) using high-throughput experimentation (HTE) platforms. Analyze enantiomeric excess (ee) via chiral GC or HPLC. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize catalysts with >90% ee and minimal metal leaching .

Q. What strategies mitigate interference from this compound in multi-component reaction systems?

  • Methodological Answer : Use blocking agents (e.g., TEMPO) to suppress radical side reactions. Monitor reaction progress in real-time using inline PAT (Process Analytical Technology) tools like ReactIR. Apply fractional factorial designs to identify critical interaction variables .

Methodological Frameworks

  • Data Contradiction Analysis : Follow a tiered approach: (1) Replicate experiments under identical conditions; (2) Validate instrumentation calibration; (3) Apply statistical tests (e.g., ANOVA, Grubbs’ test for outliers); (4) Reconcile findings via meta-analysis of peer-reviewed studies .
  • Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and lab safety, as outlined in pharmacopeial standards .

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